molecular formula C9H17NO2 B13519518 Methyl 5,5-dimethylpiperidine-3-carboxylate

Methyl 5,5-dimethylpiperidine-3-carboxylate

Cat. No.: B13519518
M. Wt: 171.24 g/mol
InChI Key: WEINCQKTCZRBAR-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethylpiperidine-3-carboxylate is a piperidine derivative featuring a methyl ester group at position 3 and two methyl substituents at position 5 of the piperidine ring. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceutical intermediates and bioactive molecules. Piperidine derivatives are widely studied due to their conformational flexibility and role in drug design.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 5,5-dimethylpiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-9(2)4-7(5-10-6-9)8(11)12-3/h7,10H,4-6H2,1-3H3

InChI Key

WEINCQKTCZRBAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis via Chlorinated Piperidine Intermediates

A recent study demonstrated the preparation of 3-chloropiperidines bearing 5,5-dimethyl substitution, which can serve as key intermediates for further functionalization to methyl 5,5-dimethylpiperidine-3-carboxylate derivatives. The method involves:

  • Starting from appropriately substituted piperidine precursors.
  • Using halogenation (chlorination) at the 3-position.
  • Employing column chromatography for purification.
  • Achieving yields ranging from 48% to 84% depending on the substituents and reaction conditions.

Example reaction conditions:

Compound Starting Material (g, mmol) Method Yield (%) Purification Notes
1-Butyl-3-chloro-5,5-dimethylpiperidine 0.362 g (2.14 mmol) Method A 74% Column chromatography (n-pentane/TBME 4:1) Slightly yellow oil
1-Benzyl-3-chloro-5,5-dimethylpiperidine 0.359 g (1.77 mmol) Method B 71% Column chromatography (n-pentane/TBME 4:1) Slightly yellow oil

These chlorinated intermediates can be further transformed into the target methyl ester compound through nucleophilic substitution and esterification steps.

Catalytic Hydrogenation and Nucleophilic Substitution Route

Another approach involves the preparation of related piperidine derivatives through:

  • Quaternization of 3-methyl-5-hydroxypyridine with benzyl halides.
  • Catalytic hydrogenation using palladium on carbon (Pd-C) or ruthenium on carbon (Ru-C) catalysts under hydrogen pressure (5-10 MPa) at 80-120 °C to obtain cis-3-methyl-5-hydroxypiperidine.
  • Sulfonylation of the hydroxyl group to form sulfonic acid esters.
  • Nucleophilic substitution with amines to introduce benzylamino groups.
  • Final hydrolysis and esterification steps to yield this compound or its derivatives.

Key reaction parameters:

Step Reagents/Conditions Temperature (°C) Time (h) Catalyst Loading Solvent Notes
Quaternization 3-methyl-5-hydroxypyridine + benzyl halide Reflux (toluene/xylene) 3-5 None Toluene or xylene Formation of quaternary ammonium salt
Catalytic hydrogenation Pd-C or Ru-C, H2 (5-10 MPa) 80-120 10-24 5-15% w/w of substrate Methanol, ethanol, or isopropanol Produces cis-3-methyl-5-hydroxypiperidine
Sulfonylation Sulfonyl chloride + triethylamine + DMAP Room temp Until completion None Dichloromethane Forms sulfonic acid ester
Nucleophilic substitution Benzylamine 160-200 5-10 None None Produces benzylamino sulfonyl piperidine
Hydrolysis and esterification Acetic acid + HCl + NaOH workup Variable Variable None Variable Final product obtained after purification

This method allows for stereochemical control and the preparation of optically pure compounds after chiral resolution.

Comparative Analysis of Preparation Methods

Aspect Chlorinated Piperidine Route Catalytic Hydrogenation & Nucleophilic Substitution Oxidation & Esterification
Starting materials Substituted piperidines 3-methyl-5-hydroxypyridine and benzyl halides Methylated heterocycles
Key steps Halogenation, purification Quaternization, hydrogenation, sulfonylation, substitution Oxidation, esterification
Catalysts None or standard Pd-C or Ru-C Potassium permanganate
Yield range 48-84% Variable, generally good High purity achievable after recrystallization
Stereochemical control Moderate High, with chiral resolution Not applicable
Purification Column chromatography Filtration, chromatography Recrystallization
Scalability Moderate Moderate to high High

Research Findings and Notes

  • The chlorination method provides a straightforward route to key intermediates but requires careful chromatographic purification to isolate pure compounds.
  • Catalytic hydrogenation combined with nucleophilic substitution allows for the synthesis of stereochemically defined intermediates and final products, suitable for pharmaceutical applications.
  • Oxidation methods for related compounds emphasize environmental considerations by recycling aqueous solutions and minimizing waste.
  • Analytical data such as ^1H NMR and HRMS confirm the identity and purity of synthesized compounds, with values consistent with literature reports.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 5,5-dimethylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

The following analysis compares Methyl 5,5-dimethylpiperidine-3-carboxylate with structurally related piperidine esters, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Key analogs include hydrochlorides and methoxy/methyl-substituted derivatives (). The table below summarizes critical differences:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound 5,5-dimethyl C9H17NO2 187.24* N/A High steric hindrance at position 5
Methyl 5-methylpiperidine-3-carboxylate hydrochloride 5-methyl (hydrochloride) C8H16ClNO2 193.67 89895-55-6 Enhanced solubility in polar solvents
Methyl 5-methoxypiperidine-3-carboxylate 5-methoxy C8H15NO3 173.21 113826-40-7 Polar methoxy group increases hydrophilicity
Methyl 4-methylpiperidine-3-carboxylate hydrochloride 4-methyl (hydrochloride) C8H16ClNO2 193.67 1211510-61-0 Altered regiochemistry affects reactivity

*Molecular weight inferred from structural analogs.

Key Observations:

Steric Effects: The 5,5-dimethyl substitution in the target compound introduces significant steric hindrance compared to mono-substituted analogs (e.g., 5-methyl or 4-methyl derivatives), which may reduce reactivity in nucleophilic substitution reactions .

Polarity: The methoxy-substituted analog (C8H15NO3) exhibits higher polarity due to the oxygen atom, contrasting with the lipophilic nature of methyl groups in the target compound .

Physicochemical and Functional Differences

While direct experimental data (e.g., melting/boiling points) for this compound is unavailable, trends from analogs suggest:

  • Lipophilicity : The dual methyl groups in the target compound likely enhance lipid solubility compared to methoxy or single-methyl analogs, favoring membrane permeability in biological systems.
  • Thermal Stability : Steric bulk at position 5 may increase thermal stability relative to less-substituted derivatives.

Biological Activity

Methyl 5,5-dimethylpiperidine-3-carboxylate is a piperidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H19NO2
  • Molecular Weight : 199.28 g/mol
  • Chirality : The compound features chiral centers that influence its biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, impacting metabolic pathways associated with diseases such as cancer and neurological disorders.
  • Receptor Modulation : It interacts with specific receptors, modulating their activity to elicit biological responses.

Biological Activities

  • Inhibition of BCL6 :
    • Recent studies have demonstrated that this compound selectively inhibits BCL6, a transcriptional repressor implicated in lymphoid malignancies. This inhibition may lead to potential applications in cancer therapy by promoting apoptosis in malignant cells.
  • Cytotoxic Effects :
    • The compound has shown cytotoxic activity against various cancer cell lines. For instance, it was evaluated using the MTT assay, revealing significant cell viability reduction at specific concentrations (CC50 values) in human colon carcinoma cells .
  • Neuroprotective Properties :
    • Research indicates potential neuroprotective effects, making it a candidate for treating neurological disorders. Its structural features allow for effective interactions with neurotransmitter receptors.

Case Study 1: Cancer Therapy

A study investigated the effect of this compound on BCL6 inhibition in lymphoma cell lines. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its potential as a therapeutic agent against BCL6-driven cancers.

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed that it significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Inhibition of BCL6Induces apoptosis in lymphoma cells
CytotoxicityReduces viability in cancer cell lines
NeuroprotectionDecreases oxidative stress and enhances cell survival

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5,5-dimethylpiperidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves esterification or alkylation of piperidine derivatives. For example, piperidine-based catalysts (e.g., in ethanol with piperidine) can promote condensation reactions, as seen in analogous heterocyclic ester syntheses . Multi-step procedures, such as those involving DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation, may improve yields by stabilizing intermediates. Reaction optimization should focus on solvent selection (e.g., methanol or benzene), temperature control, and catalyst stoichiometry, with purification via recrystallization (e.g., from methanol) to enhance purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a cool, dry environment (≤25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and high temperatures, as decomposition products may include hazardous gases like nitrogen oxides . Use amber glass containers to minimize photodegradation. Stability studies should include periodic HPLC or TLC analysis to monitor degradation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the piperidine ring conformation, methyl substituents, and ester carbonyl group. For example, methyl protons typically resonate at δ 1.2–1.5 ppm, while the ester carbonyl appears near δ 170 ppm in 13^13C NMR .
  • IR Spectroscopy : Key peaks include C=O stretching (~1730 cm1^{-1}) and N-H bending (if present) near 3300 cm1^{-1} .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and steric effects in piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stereochemistry of this compound?

  • Methodological Answer : Combine experimental data (e.g., X-ray crystallography for absolute configuration and NOESY NMR for spatial proximity of substituents) with computational methods (DFT calculations for energy-minimized conformers). Discrepancies often arise from solvent effects or dynamic processes; molecular dynamics simulations can model these conditions .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral piperidine derivatives) during esterification. Chromatographic separation (e.g., chiral HPLC with amylose-based columns) or diastereomeric salt formation (e.g., with tartaric acid) can enhance enantiomeric excess. Monitor purity via polarimetry or chiral shift reagents in 1^1H NMR .

Q. How do researchers address discrepancies in melting point data across different studies for this compound?

  • Methodological Answer : Variability often stems from impurities or polymorphic forms. Standardize purification by recrystallizing from a single solvent (e.g., methanol) and confirm purity via DSC (Differential Scanning Calorimetry) or XRD. Compare results with literature values from peer-reviewed studies, noting solvent-dependent polymorphism .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., unexpected byproducts in alkylation reactions) be systematically investigated?

  • Methodological Answer : Perform reaction monitoring (e.g., in situ FTIR or LC-MS) to identify intermediates. Use isotopic labeling (e.g., 13^{13}C-labeled reagents) to trace reaction pathways. Compare with analogous systems (e.g., ethyl piperidine carboxylates) to isolate steric or electronic effects from the 5,5-dimethyl substitution .

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